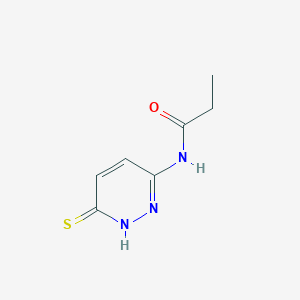

N-(6-mercaptopyridazin-3-yl)propanamide

Description

N-(6-Mercaptopyridazin-3-yl)propanamide is a propanamide derivative featuring a pyridazine ring substituted with a mercapto (-SH) group at the 6-position. Below, we compare this compound with structurally and functionally related derivatives documented in recent research.

Properties

IUPAC Name |

N-(6-sulfanylidene-1H-pyridazin-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-2-6(11)8-5-3-4-7(12)10-9-5/h3-4H,2H2,1H3,(H,10,12)(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMZRBHSPOJDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NNC(=S)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601220786 | |

| Record name | Propanamide, N-(1,6-dihydro-6-thioxo-3-pyridazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447965-77-6 | |

| Record name | Propanamide, N-(1,6-dihydro-6-thioxo-3-pyridazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447965-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-(1,6-dihydro-6-thioxo-3-pyridazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(6-mercaptopyridazin-3-yl)propanamide typically involves the reaction of 6-chloropyridazine with thiourea to form 6-mercaptopyridazine, which is then reacted with propanoyl chloride to yield the final product . The reaction conditions generally require a solvent such as ethanol or methanol and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-(6-mercaptopyridazin-3-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The mercapto group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives .

Scientific Research Applications

N-(6-mercaptopyridazin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-mercaptopyridazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can inhibit the activity of enzymes involved in various biological processes, leading to antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine-Ring Derivatives

Key analogs include:

- (2S)-2-Amino-N-cyclopropyl-N-[(6-methoxypyridazin-3-yl)methyl]propanamide: This compound substitutes the mercapto group with a methoxy (-OCH₃) group and includes a cyclopropylmethyl side chain. No direct biological data are reported, but its structural similarity suggests possible central nervous system (CNS) targeting .

Aryl-Substituted Propanamides

Propanamides with aryl or heteroaryl substituents exhibit diverse bioactivities:

- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Derived from naproxen and tryptamine, this compound combines a methoxynaphthyl group (anti-inflammatory) with an indole moiety (neurotransmitter analog).

- (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : The chlorophenethyl group may enhance binding to hydrophobic enzyme pockets, a feature absent in the target compound’s pyridazine scaffold .

Bioactive Propanamides with Heterocyclic Moieties

- N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926) : Identified as a top acetylcholinesterase (AChE) inhibitor in docking studies, this compound’s biphenylmethyl and pyridyl groups contribute to strong enzyme interactions. The target compound’s mercapto group could similarly modulate enzyme binding but with altered polarity .

- 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide: Demonstrates superior radical scavenging activity (IC₅₀ = 12.3 µM) due to its thiourea moiety.

Data Table: Structural and Functional Comparison

Structural Influences on Activity and Properties

- Mercapto vs. Methoxy Groups : The mercapto group’s higher polarity may improve aqueous solubility compared to methoxy analogs but reduce membrane permeability. Its thiol reactivity could enable disulfide bonding or metal chelation, relevant in enzyme inhibition or antioxidant mechanisms.

- Heterocyclic Cores : Pyridazine derivatives (e.g., ) may target enzymes like kinases or AChE, whereas naphthalene-indole hybrids () prioritize neuroprotection.

- Substituent Bulk : Bulky groups (e.g., biphenylmethyl in ) enhance binding affinity but may limit bioavailability. The target compound’s smaller pyridazine scaffold could offer a balance.

Biological Activity

N-(6-mercaptopyridazin-3-yl)propanamide is a compound of interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a mercapto group and a propanamide moiety. This unique structure is believed to contribute to its biological activity, particularly in antimicrobial and insecticidal applications.

Biological Activity Overview

- Antimicrobial Activity :

- Insecticidal Activity :

-

Toxicity Assessments :

- Toxicity studies using zebrafish embryos have been conducted to evaluate the safety profile of this compound. The lethal concentration (LC50) values provide insights into the compound's potential risks when used in agricultural or therapeutic contexts.

Case Study 1: Antifungal Efficacy

A study focused on the antifungal activity of various derivatives, including this compound, demonstrated that certain modifications significantly increased the inhibition rates against fungal strains. The following table summarizes the inhibition rates for selected compounds:

| Compound | Inhibition Rate (%) against Pyricularia oryae | Inhibition Rate (%) against Sclerotinia sclerotiorum |

|---|---|---|

| 14h | 77.8 | 58.1 |

| 14e | 55.6 | 45.2 |

| 14n | 66.7 | 53.3 |

This data indicates that structural variations can lead to enhanced antifungal activities, suggesting a pathway for optimizing this compound for better efficacy.

Case Study 2: Insecticidal Activity

Another research effort investigated the insecticidal properties of various derivatives, including those related to this compound. The following table outlines the insecticidal activities observed:

| Compound | Target Pest | Lethal Concentration (LC50 mg/L) |

|---|---|---|

| 14q | Mythimna separate | 10.0 |

| 14h | Helicoverpa armigera | 14.01 |

The results indicate that specific derivatives possess potent insecticidal properties, highlighting the potential of this compound in pest control applications.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that substituents on the pyridazine ring significantly influence biological activity. Compounds with electron-withdrawing groups (like Cl and F) tend to exhibit superior insecticidal activities compared to their counterparts with electron-donating groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.